molecular formula C8H16Cl2 B133102 2,5-Dichloro-2,5-dimethylhexane CAS No. 6223-78-5

2,5-Dichloro-2,5-dimethylhexane

Cat. No.: B133102
CAS No.: 6223-78-5
M. Wt: 183.12 g/mol
InChI Key: HSTAGCWQAIXJQM-UHFFFAOYSA-N
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Description

2,5-Dichloro-2,5-dimethylhexane (CAS: 6223-78-5) is a chlorinated alkane with the molecular formula C₈H₁₆Cl₂ and a molecular weight of 183.12 g/mol. It features two chlorine atoms and two methyl groups symmetrically substituted at the 2- and 5-positions of a hexane backbone. This compound is synthesized via the reaction of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid at 0°C, yielding a white crystalline solid with a 74% efficiency . Key physical properties include a boiling point of 194°C, density of 0.998 g/cm³, and melting point of 63–64°C . Its symmetric structure and dual leaving groups (Cl⁻) make it a versatile reagent in organic synthesis, particularly in Friedel-Crafts alkylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloro-2,5-dimethylhexane can be synthesized through the chlorination of 2,5-dimethylhexane-2,5-diol. The reaction involves the use of concentrated hydrochloric acid as a chlorinating agent. The process typically involves dissolving 2,5-dimethylhexane-2,5-diol in concentrated hydrochloric acid, followed by the precipitation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,5-dimethylhexane-2,5-diol is reacted with hydrochloric acid under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-2,5-dimethylhexane undergoes various chemical reactions, including substitution reactions. It is particularly known for its reactivity in nucleophilic substitution reactions (SN1 and SN2 mechanisms) .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,5-dimethylhexane-2,5-diol .

Scientific Research Applications

Applications in Organic Synthesis

2,5-Dichloro-2,5-dimethylhexane serves as a crucial intermediate in the synthesis of various organic compounds. Notable applications include:

  • Pharmaceuticals: It is utilized in the synthesis of retinoids and specific pharmaceuticals such as Bexarotene, which is used for treating certain types of cancer.
  • Fragrance Industry: The compound is employed in the alkylation of ethylbenzene to produce musk compounds like Musk Xylene and Musk Ketone, which are essential in perfumery .

Table: Summary of Applications

Application AreaSpecific UsesKey Compounds Produced
PharmaceuticalsIntermediate for retinoids and BexaroteneRetinoids
Organic SynthesisAlkylation reactionsMusk Xylene, Musk Ketone
Chemical ResearchStudy of reaction mechanismsVarious organic derivatives

Case Study 1: Pharmaceutical Synthesis

In a study published in the Journal of Chemical Education, researchers demonstrated the synthesis of Bexarotene using this compound as an intermediate. The process highlighted the efficiency of this compound in facilitating complex organic reactions critical for drug development .

Case Study 2: Fragrance Production

Research conducted on the alkylation of ethylbenzene with this compound revealed its effectiveness in producing musk fragrances. This application underscores the compound's significance in creating synthetic odorants that mimic natural scents .

Mechanism of Action

The mechanism of action of 2,5-dichloro-2,5-dimethylhexane involves its reactivity with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophilic groups. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Symmetrical vs. Asymmetrical Dihaloalkanes

2,5-Dichloro-2,5-dimethylhexane’s symmetrical substitution contrasts with asymmetrical dihaloalkanes (e.g., 1,4-dichlorohexane). The symmetry minimizes steric hindrance during reactions, enabling efficient formation of cyclic intermediates in Friedel-Crafts alkylation. For example, its reaction with benzene and AlCl₃ produces 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (94% yield) , whereas asymmetrical analogs may yield mixtures of mono- and di-cycloalkylation byproducts.

Chlorinated vs. Brominated/Iodinated Analogs

Chlorine’s moderate leaving-group ability (compared to Br⁻ or I⁻) balances reactivity and stability in alkylation. Brominated analogs (e.g., 2,5-dibromo-2,5-dimethylhexane) might exhibit faster reaction rates but lower selectivity due to over-reactivity. highlights this compound’s use in near-quantitative yields for synthesizing retinoid receptor agonists, underscoring its reliability in medicinal chemistry.

Physical Properties

Table 1 compares key properties of this compound with hypothetical linear and branched analogs:

Property This compound 1,4-Dichlorohexane (Linear) 2,5-Dibromo-2,5-dimethylhexane
Molecular Weight (g/mol) 183.12 155.07 272.01
Boiling Point (°C) 194 ~160 (estimated) ~210 (estimated)
Density (g/cm³) 0.998 ~0.95 ~1.25
Reactivity in Friedel-Crafts High (94% yield) Moderate (lower selectivity) High (potential over-reaction)

Notes:

  • Branching in this compound lowers boiling point compared to linear analogs (e.g., 1,4-dichlorohexane) due to reduced surface area and van der Waals interactions.
  • Higher molecular weight brominated analogs (e.g., 2,5-dibromo derivative) would exhibit greater density and boiling points but may complicate purification .

Friedel-Crafts Alkylation

This compound is superior to less-branched dihaloalkanes in constructing tetralin derivatives. For instance, it reacts with benzene to form 1,1,4,4-tetramethyltetralin in 94% yield , whereas 1,4-dichlorohexane produces lower yields of mono-substituted products. This efficiency is critical in synthesizing retinoid agonists (e.g., AGN-193836) and RXR-selective pharmaceuticals .

Combustion and Stability

While combustion data for this compound is unavailable, its hydrocarbon analog (2,5-dimethylhexane) shows reduced low-temperature reactivity compared to linear alkanes due to branching, which inhibits radical propagation . This suggests that the dichloro compound’s branched structure enhances thermal stability, a desirable trait in solvent applications.

Biological Activity

2,5-Dichloro-2,5-dimethylhexane (CAS No. 6223-78-5) is a chlorinated hydrocarbon with potential applications in organic synthesis and catalysis. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the biological properties of this compound based on available literature and research findings.

  • Molecular Formula : C8H16Cl2
  • Molecular Weight : 183.12 g/mol
  • Melting Point : 63-64 °C
  • Boiling Point : Approximately 194 °C
  • Density : 1.033 g/cm³
  • Solubility : Sparingly soluble in chloroform and dichloromethane; soluble in diethyl ether and methanol .

Toxicological Profile

The biological activity of this compound has been investigated primarily concerning its toxicity and potential health effects:

Acute Toxicity

Research indicates that this compound can be harmful upon inhalation or skin contact. The compound is classified as harmful and requires safety measures to minimize exposure during handling .

Chronic Effects

Long-term exposure to this compound may not produce chronic adverse health effects according to some studies; however, it is essential to minimize exposure due to the potential risks associated with chlorinated hydrocarbons .

Enzymatic Interactions

There is evidence that chlorinated compounds can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that may contribute to toxicity. This interaction has implications for the metabolism of this compound and its potential bioactivation into harmful species .

Research Findings Summary

Study FocusFindings
Acute ToxicityHarmful by inhalation and skin contact; requires safety precautions .
Chronic EffectsMinimal chronic effects reported; however, exposure should be minimized .
GenotoxicityPotential DNA damage indicated; further research needed .
Enzymatic InteractionsPossible metabolism by cytochrome P450 enzymes leading to reactive metabolites .

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis method for 2,5-dichloro-2,5-dimethylhexane?

The compound is synthesized via an SN1 reaction using 2,5-dimethyl-2,5-hexanediol and concentrated hydrochloric acid. The reaction proceeds through the protonation of hydroxyl groups, forming carbocation intermediates. Subsequent nucleophilic attack by chloride ions yields the dichlorinated product. This method achieves ~73% yield under optimized conditions and is widely used in undergraduate organic chemistry laboratories for mechanistic studies .

Q. What role does HCl play in the synthesis of this compound?

Concentrated HCl serves dual roles:

  • Acid catalyst : Protonates hydroxyl groups to generate a leaving group (water), facilitating carbocation formation.
  • Nucleophile : Provides chloride ions for nucleophilic substitution. NaCl alone fails due to insufficient protonation capability, highlighting the necessity of HCl for the SN1 pathway .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy : Distinguishes between structural isomers (e.g., 1,2 vs. 1,4 addition products) by analyzing chemical shifts and splitting patterns of methyl and chlorinated carbons .
  • EI-Mass spectrometry : Identifies molecular ion peaks (e.g., m/z = 183 for M⁺) and fragment patterns. Isotopic ratios (e.g., m/z = 131 and 133) reflect chlorine’s natural abundance (³⁵Cl:³⁷Cl ≈ 3:1) .
  • Thin-layer chromatography (TLC) : Assesses purity by comparing Rf values against standards .

Q. How is the percentage yield calculated for this synthesis?

Yield is determined by comparing the experimental mass of the product to the theoretical mass derived from stoichiometry. For example, reacting 0.5 g of diol (MW = 146.23 g/mol) with excess HCl yields 0.26 g of product (MW = 183.12 g/mol), resulting in a 63% yield. Optimization involves controlling reaction time, temperature, and HCl concentration .

Advanced Research Questions

Q. How do reaction pathways differ when chlorinating 2,5-dimethyl-2,4-hexadiene to form dichloro derivatives?

Chlorination proceeds via 1,2-addition (kinetically favored) and 1,4-addition (thermodynamically favored), producing 4,5-dichloro-2,5-dimethyl-2-hexene and trans-2,5-dichloro-2,5-dimethyl-3-hexene, respectively. Steric hindrance in the transition state favors 1,2-addition, while prolonged reaction times or elevated temperatures favor 1,4-adducts due to allylic rearrangement .

Q. How can kinetic vs. thermodynamic control be assessed in product distribution?

  • Kinetic control : Low temperatures and short reaction times favor 1,2-adducts (2:3 ratio with 1,4-adducts at 25°C).
  • Thermodynamic control : Higher temperatures promote isomerization to the more stable 1,4-adduct. Rate constants for rearrangement (e.g., k = 1.2 × 10⁻⁴ s⁻¹ at 40°C) are determined via NMR monitoring .

Q. How are contradictions in reported reaction products resolved?

Discrepancies arise from differing solvent systems or isolation methods. For example, earlier studies misidentified products due to incomplete spectral analysis. Modern resolution involves:

  • Low-temperature crystallization to isolate isomers.
  • Comparative NMR/IR spectroscopy to confirm regio- and stereochemistry.
  • Replicating reaction conditions (e.g., solvent polarity, Cl₂ concentration) to validate product ratios .

Q. What explains the isotopic peak ratios in the EI-Mass spectrum of this compound?

Chlorine’s isotopic distribution (³⁵Cl:75.8%, ³⁷Cl:24.2%) produces a 3:1 intensity ratio for m/z = 131 (M⁺–C₃H₇Cl) and m/z = 133. Fragmentation pathways, such as α-cleavage near chlorinated carbons, are validated via high-resolution mass spectrometry .

Q. How is this compound applied in complex organic syntheses?

  • Friedel-Crafts alkylation : Generates polycyclic aromatics (e.g., octamethyl-octahydroanthracene) via carbocation intermediates .
  • Retinoid-chalcone hybrids : Serves as a linker in bioactive molecule synthesis, leveraging its stability under Lewis acid catalysis (e.g., AlCl₃) .

Properties

IUPAC Name

2,5-dichloro-2,5-dimethylhexane
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InChI

InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTAGCWQAIXJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064145
Record name Hexane, 2,5-dichloro-2,5-dimethyl-
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Molecular Weight

183.12 g/mol
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CAS No.

6223-78-5
Record name 2,5-Dichloro-2,5-dimethylhexane
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Record name Hexane, 2,5-dichloro-2,5-dimethyl-
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Record name 2,5-dichloro-2,5-dimethylhexane
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Synthesis routes and methods I

Procedure details

To 2,5-dimethyl-2,5-hexanediol (10 g, 68.5 mmol) in a 500 mL flask was added reagent grade concentrated HCl (150 mL) and the solution was stirred at ambient temperature for 1 h. Water (100 mL) and CH2Cl2 (100 mL) were then added slowly and the layers were separated. The aqueous layer was washed with additional CH2Cl2 (100 mL). The combined organic layers were dried over MgSO4 and filtered thru silica gel pad. The solvent was removed to yield 10.9 g (87%) of 2,5-dichloro-2,5-dimethylhexane. The dichloride was dissolved in 150 mL of CH2Cl2 and 9.6 mL of toluene (90 mmol) was added. AlCl3 (390 mg, 2.9 mol) was added in portions over 5 min at ambient temperature. HCl is evolved and the solution tums dark red. The reaction was placed in an ice-bath and quenched with deionized water (120 mL). Hexane (150 mL) was added and the organic layer was removed. The aqueous layer was washed with additional hexane (150 mL). The combined organic layers were washed with water (200 mL) and brine (100 mL) and dried over MgSO4. The solvent was removed in vacuo to give 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil that crystallized after storage at −20° C.
Quantity
10 g
Type
reactant
Reaction Step One
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150 mL
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100 mL
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reactant
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Quantity
100 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 2 L three neck round bottom flask fit with an overhead stirrer, thermometer, and nitrogen inlet was charged with 1.2 L concentrated HCl. The HCl was stirred land chilled in an ice/salt bath to 0° C. Gradually, 150 g of 2,5-dimethyl-2,5-hexanediol (Aldrich) was added to the HCl. The reaction mixture was initially a milky white slurry which gradually thickened and the ice bath was removed to allow the reaction to warm to 10 C. The solids were isolated by filtration, dissolved in methylene chloride (500 mL) and washed repeatedly with water until neutral to pH paper. The organics were dried over anhydrous magnesium sulfate and left in the refrigerator overnight. The resulting mixture stripped on the rotary evaporator to yield)of white crystalline 2,5-dichloro-2,5-dimethylhexane (152 g, 94% pure by GC). 1HNMR (CDCl3, 500 MHz) δ1.95 (s, 4H); 1.60 (s, 12H).
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
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Quantity
1.2 L
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Quantity
0 (± 1) mol
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150 g
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0 (± 1) mol
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500 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Dichloro-2,5-dimethylhexane
2,5-Dichloro-2,5-dimethylhexane
2,5-Dichloro-2,5-dimethylhexane
2,5-Dichloro-2,5-dimethylhexane
2,5-Dichloro-2,5-dimethylhexane
2,5-Dichloro-2,5-dimethylhexane

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